molecular formula C12H6BrN5O5 B11710055 N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

Cat. No.: B11710055
M. Wt: 380.11 g/mol
InChI Key: RHWBMEGMPVXQJY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine: is a complex organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a bromophenyl group and two nitro groups attached to a benzoxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine typically involves multiple stepsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and a suitable brominating agent for the substitution step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities. Additionally, the bromophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine stands out due to its unique combination of a benzoxadiazole ring with both bromophenyl and nitro groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H6BrN5O5

Molecular Weight

380.11 g/mol

IUPAC Name

N-(4-bromophenyl)-5,7-dinitro-2,1,3-benzoxadiazol-4-amine

InChI

InChI=1S/C12H6BrN5O5/c13-6-1-3-7(4-2-6)14-10-8(17(19)20)5-9(18(21)22)11-12(10)16-23-15-11/h1-5,14H

InChI Key

RHWBMEGMPVXQJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C3=NON=C23)[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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